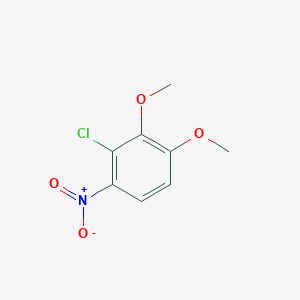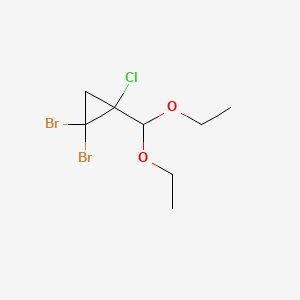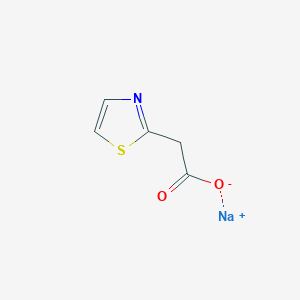
2-Chloro-3,4-dimethoxy-1-nitrobenzene
Übersicht
Beschreibung
2-Chloro-3,4-dimethoxy-1-nitrobenzene is a chemical compound with the molecular formula C8H8ClNO4. It is a derivative of nitrobenzene, where two methoxy (OCH~3~) groups are attached to the benzene ring at positions 3 and 4, and a chlorine (Cl) atom is substituted at position 2. The compound exhibits a pale yellow color and is sparingly soluble in water. It is primarily used in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 2-Chloro-3,4-dimethoxy-1-nitrobenzene involves chlorination of 3,4-dimethoxy-1-nitrobenzene using a suitable chlorinating agent. The reaction typically occurs under mild conditions and yields the desired product. Detailed synthetic pathways and optimization strategies can be found in the literature .Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring with two methoxy groups (OCH~3~) and a nitro group (NO~2~) attached. The chlorine atom (Cl) is positioned ortho to one of the methoxy groups. The arrangement of these functional groups significantly influences the compound’s reactivity and properties .Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Safety and Hazards
Wissenschaftliche Forschungsanwendungen
1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
- Application Summary: 2-Chloro-3,4-dimethoxy-1-nitrobenzene is used in the synthesis of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
- Methods of Application: The procedure involves the reaction of cyanuric chloride with the alkoxide, followed by the addition of the amine group. This allows the preparation of 2-chloro-4-alkoxy-6-amino-1,3,5-triazines .
- Results: This procedure allowed the preparation of the symmetric 2-chloro-4,6-diamino-1,3,5-triazines in reasonable yields (44 - 98 %) .
2. Synthesis of 2-Azetidinones
- Application Summary: 2-Chloro-3,4-dimethoxy-1-nitrobenzene is used in the synthesis of 2-azetidinones, which are important compounds that attract a huge amount of interest for both synthetic and pharmaceutical applications .
- Methods of Application: A novel and convenient method for the conversion of imines and carboxylic acids into β-lactams using 2-chloro-4,6-dimethoxy-1,3,5-triazine at room temperature in dry dichloromethane is described .
- Results: This method is efficient and the water-soluble byproduct is removed by simple aqueous workup .
3. Alkylation of Aromatic Rings
- Application Summary: 2-Chloro-3,4-dimethoxy-1-nitrobenzene can be used in the Friedel–Crafts alkylation reaction, a method for introducing an alkyl group onto the benzene ring .
- Methods of Application: The reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+. Aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation .
- Results: Despite its utility, the Friedel–Crafts alkylation has several limitations. For example, only alkyl halides can be used. Aromatic (aryl) halides and vinylic halides don’t react because aryl and vinylic carbocations are too high in energy to form under Friedel–Crafts conditions .
4. Organic Synthesis
- Application Summary: 2-Chloro-3,4-dimethoxy-1-nitrobenzene is a compound useful in organic synthesis .
- Methods of Application: The specific methods of application in organic synthesis are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
Eigenschaften
IUPAC Name |
3-chloro-1,2-dimethoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-13-6-4-3-5(10(11)12)7(9)8(6)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVZLDRFSQXIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-dimethoxy-1-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1457855.png)


![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride](/img/structure/B1457860.png)




![Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1457869.png)


![tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1457874.png)
